molecular formula C18H16N6O3S B12171664 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Katalognummer: B12171664
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: MNIAIEKJCKFSHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic hybrid compound designed for advanced chemical biology and drug discovery research. This molecule features a unique structural framework combining a 1,2,4-triazole scaffold linked via an acetamide bridge to a thieno[2,3-d]pyrimidin-4-one core. The 1,2,4-triazole moiety is recognized as a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, thereby enhancing binding affinity . Similar triazole-containing compounds have demonstrated significant potential in various therapeutic areas, including as inhibitors of phosphoinositide 3-kinases (PI3Ks) and mTOR, key targets in oncology research for their role in regulating cell proliferation and survival . The thienopyrimidine component further contributes to the compound's research value as a bioisostere of purine bases, enabling investigation into nucleotide-binding domains and enzyme active sites. This molecular architecture makes the compound particularly valuable for screening against kinase targets, studying enzyme inhibition mechanisms, and exploring structure-activity relationships in heterocyclic chemistry. Researchers can utilize this compound as a key intermediate in synthetic campaigns or as a lead scaffold for developing novel therapeutic agents targeting proliferative diseases. Strictly for research purposes in laboratory settings only. Not intended for diagnostic, therapeutic, or human use.

Eigenschaften

Molekularformel

C18H16N6O3S

Molekulargewicht

396.4 g/mol

IUPAC-Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H16N6O3S/c1-27-12-4-2-11(3-5-12)8-14-20-18(23-22-14)21-15(25)9-24-10-19-16-13(17(24)26)6-7-28-16/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23,25)

InChI-Schlüssel

MNIAIEKJCKFSHX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)C=CS4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamid beinhaltet in der Regel mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des 1,2,4-Triazolrings, gefolgt von der Einführung der Methoxybenzylgruppe. Anschließend wird der Thienopyrimidin-Bestandteil synthetisiert und an das Triazol-Zwischenprodukt gekoppelt. Der letzte Schritt beinhaltet die Bildung der Acetamidbindung unter kontrollierten Bedingungen, wobei häufig Reagenzien wie Essigsäureanhydrid und Katalysatoren verwendet werden, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um den Produktionsprozess zu skalieren. Außerdem werden Reinigungsverfahren wie Umkristallisation und Chromatographie verwendet, um sicherzustellen, dass die Verbindung die für Forschung und Anwendung erforderlichen Standards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Methoxybenzylgruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

    Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen zu modifizieren, z. B. die Umwandlung der Oxogruppe in eine Hydroxylgruppe.

    Substitution: Der Triazol- und der Thienopyrimidinring können Substitutionsreaktionen unterliegen, um verschiedene Substituenten einzuführen, wodurch sich die Eigenschaften der Verbindung ändern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation der Methoxybenzylgruppe 4-Methoxybenzaldehyd ergeben, während die Reduktion der Oxogruppe im Thienopyrimidin-Bestandteil ein Hydroxyl-Derivat erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-negative and Gram-positive bacteria. For instance, studies have shown activity against Escherichia coli and Klebsiella pneumoniae, indicating potential for development as an antibacterial agent .

Antifungal Properties

The compound has also been investigated for its antifungal activity. In vitro assays have revealed effectiveness against various fungal strains, suggesting its potential role in treating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives, including this compound. It has been shown to inhibit the proliferation of cancer cells in various types of cancers, including breast and lung cancer cell lines. The mechanism involves inducing apoptosis and interfering with cell cycle progression .

Case Studies

StudyFindingsReference
Synthesis and Antibacterial ActivityDemonstrated significant activity against E. coli and K. pneumoniae
Antifungal Activity AssessmentEffective against multiple fungal strains
Anticancer Mechanism ExplorationInduced apoptosis in breast and lung cancer cells

Wirkmechanismus

Der Wirkungsmechanismus von N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Es ist bekannt, dass der Triazol- und der Thienopyrimidinring der Verbindung mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Diese Wechselwirkung kann zu einer Hemmung der Enzymaktivität oder einer Änderung der Rezeptor-Signalwege führen, was zu den bioaktiven Eigenschaften der Verbindung beiträgt.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Hypothesized Property Comparison

Property Target Compound Compound
Triazole Substituents 4-Methoxybenzyl (electron-donating, lipophilic) 4-Allyl-5-(4-pyridinyl) (polar, π-deficient)
Acetamide Moiety Thienopyrimidinone (planar, kinase-targeting) 4-Chlorobenzyl (hydrophobic, sterically bulky)
Molecular Weight (g/mol) ~453.5 (calculated) ~441.9 (calculated)
Potential Targets Kinases (e.g., EGFR, VEGFR), microbial enzymes Undocumented; possible kinase or protease inhibition
  • Lipophilicity : The 4-methoxybenzyl group in the target compound increases logP compared to the 4-chlorobenzyl group in the analogue, suggesting better blood-brain barrier penetration.
  • Bioactivity: The thienopyrimidinone’s aromatic system may confer stronger affinity for kinase ATP pockets than the pyridinyl group, which is less π-rich.

Research Findings and Limitations

  • Crystallographic Tools : Software like ORTEP-3 and WinGX (–2) are critical for resolving such compounds’ 3D structures, but the provided evidence lacks specific crystallographic data for direct comparisons .
  • Biological Data Gap: No pharmacological studies for the target compound are cited in the evidence.

Biologische Aktivität

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring , a thienopyrimidine moiety , and a methoxybenzyl group , which contribute to its interactions with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

  • Molecular Formula : C₁₈H₁₆N₆O₃S
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1630826-75-3
  • Key Functional Groups :
    • Triazole ring
    • Thienopyrimidine structure
    • Methoxybenzyl substituent
PropertyValue
Molecular FormulaC₁₈H₁₆N₆O₃S
Molecular Weight396.4 g/mol
CAS Number1630826-75-3

Anticancer Properties

Recent studies have indicated that compounds containing triazole and thienopyrimidine moieties exhibit significant anticancer activities. For instance, derivatives of these compounds have been tested against various cancer cell lines, demonstrating promising results.

Case Study: Antitumor Activity

A study conducted by the National Cancer Institute evaluated the antitumor activity of several triazole derivatives, including those similar to this compound. The findings revealed:

  • Cell Lines Tested : Leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
  • Methodology : The sulforhodamine B (SRB) assay was employed to assess cell viability.

Results indicated that certain derivatives exhibited high levels of cytotoxicity against multiple tumor types, suggesting their potential as effective anticancer agents .

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interactions : It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

In addition to anticancer properties, compounds with triazole structures are known for their antimicrobial effects. Research has shown that triazoles can inhibit the growth of various bacterial and fungal strains by disrupting their cellular processes.

Table 2: Antimicrobial Activity Overview

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including heterocyclic ring formation (e.g., thieno[2,3-d]pyrimidinone core) and subsequent functionalization. Critical steps include:

  • Cyclocondensation : Formation of the thieno[2,3-d]pyrimidin-4-one scaffold via acid-catalyzed cyclization of thiourea derivatives with α,β-unsaturated ketones .
  • Acetamide Coupling : Reaction of the triazole intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization Factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (60–80°C to avoid decomposition), and stoichiometric ratios (excess chloroacetamide ensures complete coupling) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole and thienopyrimidinone moieties. For example, the methoxybenzyl proton signals appear as a singlet at δ 3.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 464.1234) .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets or pathways investigated for this compound?

  • Methodological Answer : Preliminary studies focus on kinase inhibition and apoptosis induction.

  • Kinase Assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves .
  • Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) reveals dose-dependent apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and positive controls (e.g., doxorubicin) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Structural Confirmation : Single-crystal X-ray diffraction ensures no polymorphic variations affect bioactivity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamide) to improve solubility without compromising target binding .
  • Pro-drug Design : Mask the acetamide group with enzymatically cleavable esters to enhance oral bioavailability .
  • Microsomal Stability Testing : Use liver microsomes (human/rat) to assess metabolic half-life and guide dosing regimens .

Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding modes to EGFR (PDB: 1M17). Key interactions include hydrogen bonding between the triazole nitrogen and Lys721 .
  • QSAR Models : CoMFA/CoMSIA analyze substituent effects on IC₅₀. For example, electron-withdrawing groups on the methoxybenzyl ring enhance potency .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

  • Methodological Answer :

  • Process Chemistry : Replace DMF with recyclable solvents (e.g., 2-MeTHF) and optimize catalyst loading (e.g., 0.5 mol% Pd(OAc)₂ for Suzuki couplings) .
  • Continuous Flow Systems : Improve heat transfer and reduce side reactions during exothermic steps (e.g., cyclocondensation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.